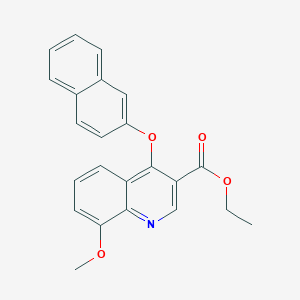

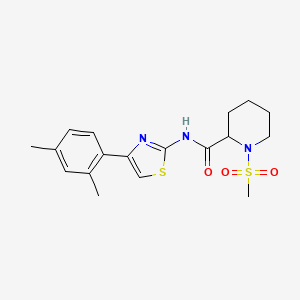

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide” is a compound that is part of the indoline family . Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is widely used in drug design due to its special structure and properties .

Synthesis Analysis

The synthesis of indoline compounds can be achieved by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis

Indoline compounds have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . A new series of indoline-2-one derivatives was designed and synthesized based on the essential pharmacophoric features of VEGFR-2 inhibitors .Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .科学的研究の応用

Rh(III)-Catalyzed Selective Coupling

A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, involving N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, is utilized in organic synthesis. This method is mild and efficient, enabling diverse product formation through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

Anti-inflammatory Drug Synthesis

1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, an anti-inflammatory drug, is synthesized directly from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. This method highlights the use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide in pharmaceutical synthesis (Yamamoto, 1968).

Corrosion Inhibition

Spiropyrimidinethiones, including 6′-(4-methoxyphenyl)-1′-phenyl-2′-thioxo-2′,3′-dihydro-1′H-spiro[indoline-3,4′-pyrimidine]-2-one, are investigated for their corrosion inhibition effect on mild steel in acidic solutions. These compounds, related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, demonstrate mixed inhibitor properties and adhere to Langmuir's adsorption isotherm (Yadav, Sinha, Kumar, & Sarkar, 2015).

Allosteric Modulation in CB1 Receptor

Indole-2-carboxamides, structurally similar to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). The research identifies key structural requirements for effective allosteric modulation, impacting binding affinity and cooperativity (Khurana et al., 2014).

Indole Derivative Synthesis

The synthesis of nitrogen-tethered 2-methoxyphenols to create indole and quinoline derivatives is a key application in organic chemistry. This method involves dearomatization followed by nucleophilic addition reactions, showcasing the versatile use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds (Quideau, Pouységu, Avellan, Whelligan, & Looney, 2001).

Palladium(II) Complexes Formation

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds are utilized in the formation of palladium(II) complexes. Studies include synthetic, structural, spectroscopic, and kinetic analyses, highlighting the compound's role in inorganic chemistry (Shimazaki et al., 2005).

Antiallergic Potential

Novel indolecarboxamidotetrazoles, structurally related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are synthesized and evaluated for their antiallergic potential. These compounds inhibit histamine release, demonstrating their pharmaceutical application (Unangst et al., 1989).

Safety And Hazards

将来の方向性

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The most potent anti-proliferative derivatives were evaluated for their VEGFR-2 inhibition activity .

特性

IUPAC Name |

1-N-(2-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-15-9-5-3-7-12(15)19-17(22)20-13-8-4-2-6-11(13)10-14(20)16(18)21/h2-9,14H,10H2,1H3,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDIIXFLWFZSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2938800.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)

![(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2938807.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)

![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)